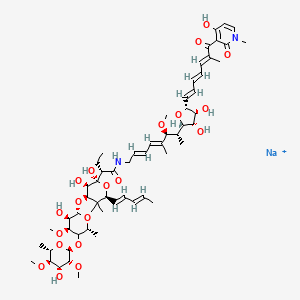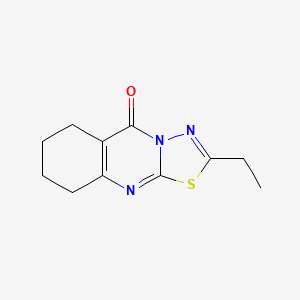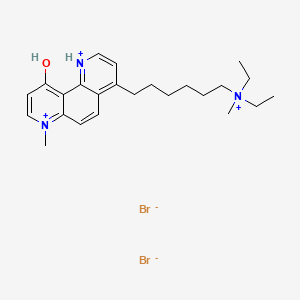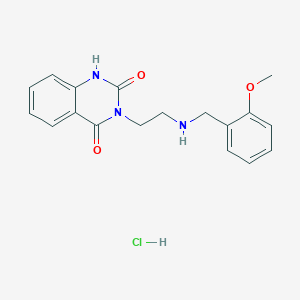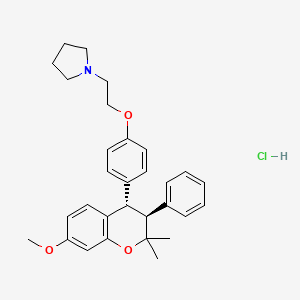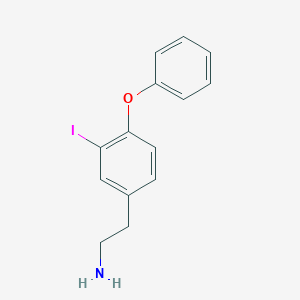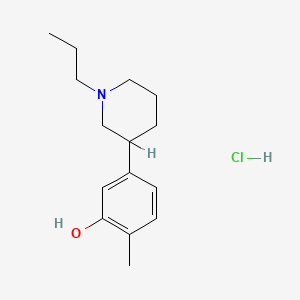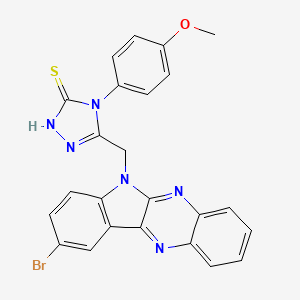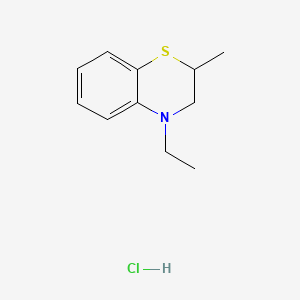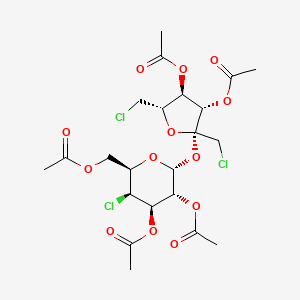
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate is a complex organic compound with the molecular formula C22H29Cl3O13 and a molecular weight of 607.82 g/mol . This compound is known for its unique structural features, which include multiple acetyl and chloro groups attached to a fructofuranosyl and galactose backbone.
Vorbereitungsmethoden
The synthesis of 3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate involves several steps:
Tritylation: Sucrose is reacted with a tritylating agent to protect the hydroxyl groups.
Acetylation: The tritylated product is then acetylated.
Detritylation: The acetylated product undergoes detritylation to remove the trityl groups.
Isomerization: The resulting penta-acetate is isomerized.
Chlorination: The isomerized product is chlorinated.
Deacetylation: Finally, the chlorinated product is deacetylated to yield the desired compound.
Analyse Chemischer Reaktionen
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate undergoes various chemical reactions:
Substitution Reactions: The chloro groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of artificial sweeteners and other food additives.
Wirkmechanismus
The mechanism of action of 3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate involves its interaction with specific molecular targets and pathways. The acetyl and chloro groups play a crucial role in its reactivity and interaction with enzymes and other biomolecules. The exact molecular targets and pathways are still under investigation, but it is believed to influence carbohydrate metabolism and enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Sucralose: A widely used artificial sweetener with a similar chlorinated sugar structure.
Trichlorosucrose pentaacetate: Another chlorinated sugar derivative used in various applications.
2,3,6-tri-O-acetyl-4-chloro-4-deoxy-alpha-D-galactopyranosyl 3,4-di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranoside: A closely related compound with similar structural features.
3,4-Di-O-acetyl-1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactose, triacetate stands out due to its specific combination of acetyl and chloro groups, which confer unique chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
55832-20-7 |
|---|---|
Molekularformel |
C22H29Cl3O13 |
Molekulargewicht |
607.8 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6R)-4,5-diacetyloxy-3-chloro-6-[(2R,3S,4S,5S)-3,4-diacetyloxy-2,5-bis(chloromethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H29Cl3O13/c1-9(26)31-7-15-16(25)18(33-11(3)28)19(34-12(4)29)21(36-15)38-22(8-24)20(35-13(5)30)17(32-10(2)27)14(6-23)37-22/h14-21H,6-8H2,1-5H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+/m1/s1 |
InChI-Schlüssel |
WBOCSUAOZWICQT-ZIPNEROJSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


